

Unraveling the Identity of a Pyrazole Derivative: A Comparative Guide

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Compound of Interest

Compound Name: *1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole*

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Initial investigations into the chemical identity of "**1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole**" suggest a likely misidentification in nomenclature. Extensive database searches indicate that the readily available experimental data corresponds to its structural isomer, 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole (CAS RN: 1016-41-7). This compound is a known impurity of the neuroprotective drug Edaravone. This guide provides a comprehensive comparison of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole with its parent compound, Edaravone, to aid researchers, scientists, and drug development professionals in its definitive identification and characterization.

Physicochemical and Spectroscopic Comparison

A detailed comparison of the physicochemical properties and key spectroscopic data of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and Edaravone is presented below. This data is crucial for distinguishing between the two compounds and for quality control in synthesis and drug formulation.

Property	5-ethoxy-3-methyl-1-phenyl-1H-pyrazole	Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
CAS Number	1016-41-7	89-25-8
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	202.26 g/mol	174.19 g/mol
¹ H NMR (CDCl ₃ , δ ppm)	7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) [1]	Varies with solvent due to tautomerism. In CDCl ₃ , the CH-form shows signals around 7.7-7.9 (m, 2H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 1H), 3.4 (s, 2H), 2.2 (s, 3H).
¹³ C NMR (CDCl ₃ , δ ppm)	154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 [1]	Varies with solvent. In CDCl ₃ , signals are around 170.9 (C=O), 157.1, 138.1, 129.1, 125.8, 118.6, 43.8, 16.9.
Mass Spectrum (ESI-MS)	m/z = 203 [M+H] ⁺ [1]	m/z = 175 [M+H] ⁺

Experimental Protocols

The synthesis of these pyrazole derivatives is critical for obtaining pure samples for analytical and biological studies. Below are the detailed methodologies for the synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and its parent compound, Edaravone.

Synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole

A general and efficient procedure for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a catalyst.[1]

Materials:

- 1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)
- Phenylhydrazine

- Ethanol
- $[\text{Ce}(\text{L-Pro})_2]_2(\text{Oxa})$ catalyst
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
- Add a catalytic amount of $[\text{Ce}(\text{L-Pro})_2]_2(\text{Oxa})$ (5 mol%) to the mixture.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole.[\[1\]](#)

Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

Edaravone is typically synthesized through the condensation of phenylhydrazine with ethyl acetoacetate.

Materials:

- Phenylhydrazine
- Ethyl acetoacetate

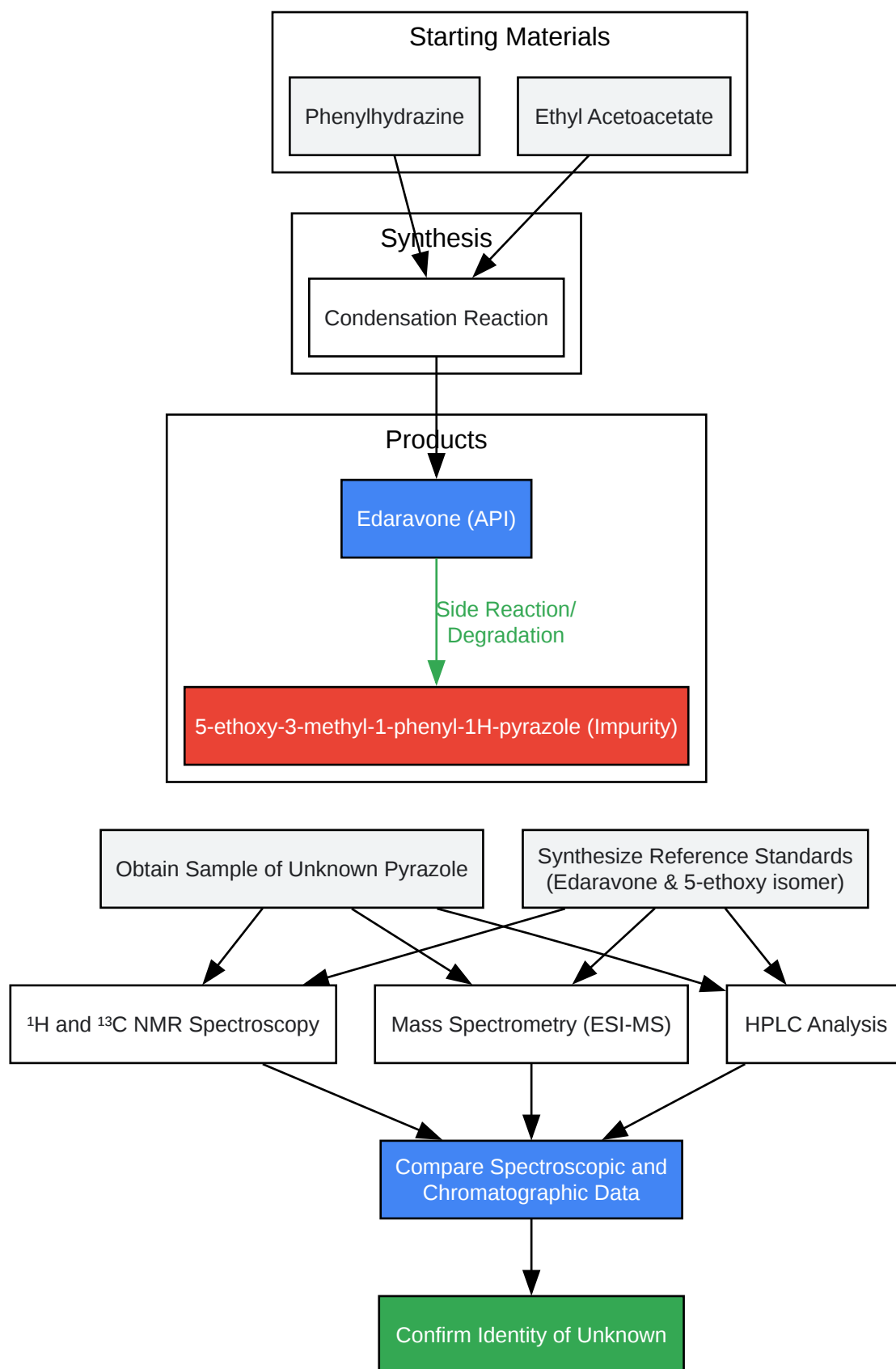
- Ethanol (or other suitable solvent)

Procedure:

- Dissolve phenylhydrazine in ethanol.
- Slowly add ethyl acetoacetate to the solution.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture to allow for crystallization of the product.
- Filter the solid product and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent to obtain pure Edaravone.

Logical Relationship of Edaravone and Its Impurity

The following diagram illustrates the relationship between the starting materials, the active pharmaceutical ingredient (API) Edaravone, and its ethoxy-substituted impurity.



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References

- 1. rsc.org [rsc.org]
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